1H-1,2,4-Triazole-1-carboximidamide hydrochloride
Overview
Description
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C3H6ClN5. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . Therefore, its primary target is the neuraminidase enzyme, which plays a crucial role in the life cycle of the influenza virus.
Mode of Action
The compound interacts with its target, the neuraminidase enzyme, by binding to its active site. This binding inhibits the function of neuraminidase, preventing the release of progeny influenza virus from infected cells . This results in the halt of the spread of the virus within the host.
Biochemical Pathways
The inhibition of neuraminidase affects the viral replication pathway. Neuraminidase is responsible for cleaving the bond between the newly formed virus and the host cell, allowing the virus to spread to other cells. By inhibiting this enzyme, this compound prevents the release of the virus, thereby stopping the infection from spreading .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of viral spread within the host. By preventing the release of progeny virus from infected cells, the compound effectively limits the infection to the initially infected cells .
Preparation Methods
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is typically synthesized through the reaction of dicyandiamide and 1,2,4-triazole. The synthetic route involves dissolving dicyandiamide in tetrahydrofuran and heating the solution to 70°C. A solution of 1,2,4-triazole in hydrochloric acid is then added, and the reaction mixture is maintained at 70°C for 2 hours. After cooling to room temperature, the solid product is filtered, dried, and recrystallized from a methanol-dichloromethane mixture to obtain the final product .
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the carboximidamide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-carboxamidine: This compound is also used as an intermediate in the synthesis of pharmaceuticals and has similar chemical properties.
1H-1,2,4-Triazole-1-carboxamide: This compound differs in its functional group and has different applications in organic synthesis.
The uniqueness of this compound lies in its specific applications as an intermediate in the synthesis of antiviral agents and its role as an enzyme inhibitor.
Properties
IUPAC Name |
1,2,4-triazole-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXNENZFOOLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584957 | |
Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19503-26-5 | |
Record name | 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19503-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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